P32/98 (hemifumarate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P32/98 (hemifumarate) is a potent inhibitor of dipeptidyl peptidase IV (DPP IV), an enzyme responsible for the inactivation of glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1 . These peptides play a crucial role in nutrient-stimulated insulin secretion. P32/98 (hemifumarate) has shown promise in improving glucose tolerance, insulin sensitivity, and β-cell glucose responsiveness in diabetic models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P32/98 (hemifumarate) involves the preparation of (2S,3S)-2-amino-3-methyl-1-(3-thiazolidinyl)-1-pentanone, which is then reacted with (2E)-2-butenedioate to form the hemifumarate salt . The reaction conditions typically involve the use of solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol .
Industrial Production Methods: Industrial production of P32/98 (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: P32/98 (hemifumarate) primarily undergoes inhibition reactions with dipeptidyl peptidase IV. It acts as a competitive transition-state substrate analog inhibitor .
Common Reagents and Conditions: The compound is typically used in conjunction with glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1 to study its inhibitory effects on dipeptidyl peptidase IV .
Major Products Formed: The primary product formed from the reaction of P32/98 (hemifumarate) with dipeptidyl peptidase IV is the inhibited enzyme complex, which prevents the inactivation of glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1 .
Scientific Research Applications
P32/98 (hemifumarate) has a wide range of scientific research applications, including:
Mechanism of Action
P32/98 (hemifumarate) exerts its effects by inhibiting dipeptidyl peptidase IV, an enzyme that inactivates glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1 . By inhibiting this enzyme, P32/98 (hemifumarate) enhances the levels of these peptides, leading to improved insulin secretion and glucose tolerance . The molecular targets involved include the active site of dipeptidyl peptidase IV and the pathways regulating insulin secretion .
Comparison with Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Comparison: P32/98 (hemifumarate) is unique in its high potency and specificity as a dipeptidyl peptidase IV inhibitor . Compared to other similar compounds, it has shown sustained improvements in glucose tolerance and insulin sensitivity in diabetic models . Its competitive transition-state substrate analog mechanism sets it apart from other inhibitors that may act through different pathways .
Properties
Molecular Formula |
C22H40N4O6S2 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C9H18N2OS.C4H4O4/c2*1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h2*7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*7-,8-;/m00./s1 |
InChI Key |
WEOXCUQGVBLKQX-CXOKTDEKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCSC1)N.CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.